2-Amino-5-ethoxy-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Medicinal Chemistry Kinase Inhibition Chemical Biology

2-Amino-5-ethoxy-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CAS 2059955-20-1) is a highly substituted triazolopyrimidinone, a class of fused nitrogen heterocycles recognized for diverse biological activities. Preliminary reports categorize this compound as a pyrimidine derivative with potential as a G protein-coupled receptor kinase (GRK) inhibitor, supplied primarily as a research reagent.

Molecular Formula C7H8FN5O2
Molecular Weight 213.17 g/mol
Cat. No. B13211937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-ethoxy-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Molecular FormulaC7H8FN5O2
Molecular Weight213.17 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=O)N2C(=N1)N=C(N2)N)F
InChIInChI=1S/C7H8FN5O2/c1-2-15-4-3(8)5(14)13-7(10-4)11-6(9)12-13/h2H2,1H3,(H3,9,10,11,12)
InChIKeyWWOWMFSEBMNXTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-ethoxy-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one: A Specialized Heterocyclic Building Block for Targeted Kinase Research


2-Amino-5-ethoxy-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CAS 2059955-20-1) is a highly substituted triazolopyrimidinone, a class of fused nitrogen heterocycles recognized for diverse biological activities . Preliminary reports categorize this compound as a pyrimidine derivative with potential as a G protein-coupled receptor kinase (GRK) inhibitor, supplied primarily as a research reagent . Its structural features include a 6-fluoro substituent, a 5-ethoxy group, and a 2-amino moiety, which are key points for potential differentiation among related analogs. However, pinpointing quantifiable, verifiable differentiation for scientific selection is challenging due to a significant deficit in published comparative data from non-prohibited primary sources. The information currently available does not meet the threshold for making high-confidence procurement comparisons against its closest in-class candidates.

Procurement Risk Assessment for 2-Amino-5-ethoxy-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one: Why In-Class Analogs Cannot Be Assumed Equivalent


Generic substitution within the [1,2,4]triazolo[1,5-a]pyrimidin-7-one class is not scientifically justifiable without direct comparative data. A review of the available literature reveals a stark absence of quantitative, head-to-head comparisons involving this specific substitution pattern. The compound's unique combination of a 5-ethoxy, 6-fluoro, and 2-amino motif implies a distinct steric and electronic profile that would directly influence target binding and pharmacokinetics, yet these properties remain unquantified against any analog in accessible, permissible sources . Consequently, assuming functional equivalence is a high-risk procurement strategy; the evidence needed to validate a substitution does not exist in the public domain at a level required for rigorous scientific selection.

Quantitative Differentiation Guide for 2-Amino-5-ethoxy-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one: A Critical Gap Analysis


Quantifiable Differentiation Data is Unavailable in Non-Prohibited Primary Sources

An exhaustive search of primary research papers, patents, and authoritative databases (excluding prohibited vendor sites) failed to yield a single piece of core evidence—defined as a quantitative comparison against a named analog within a defined assay system—for 2-Amino-5-ethoxy-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one. No IC50, Ki, EC50, selectivity ratio, or any other comparable metric was found. Therefore, no evidence item can be populated that would satisfy the mandatory conditions for inclusion. The field is devoid of the required data to scientifically prioritize this compound over another.

Medicinal Chemistry Kinase Inhibition Chemical Biology

Potential Application Scenarios for 2-Amino-5-ethoxy-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one Under Conditions of Incomplete Data


Proprietary Structure-Activity Relationship (SAR) Exploration

Given its unique substitution pattern, the compound could serve as a key intermediate or final probe in proprietary GRK inhibitor research. An industrial user might select this specific compound to generate internal, undisclosed data, using its 6-fluoro and 5-ethoxy groups to probe unique steric and electronic effects that are hypothesized to distinguish it from simpler analogs. This scenario is speculative and is based on the rationale that its structural novelty is its primary differentiator, which requires in-house validation.

Sourcing for a Patented or Patent-Pending Synthesis

The compound may be specifically claimed or used as an intermediate in a proprietary synthesis route, such as those described in patents for GRK inhibitors (e.g., WO2016/210403, US20180186779A1). Procurement is justified not by published biological differentiation, but by its necessity as a specific chemical input to replicate a patented procedure. The selection is driven by its unique role in a defined synthetic sequence, not by comparative performance. [1]

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